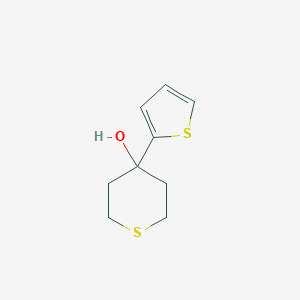

4-Thiophen-2-ylthian-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

4-thiophen-2-ylthian-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h1-2,5,10H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGXNZJULIIPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Thiophen-2-ylthian-4-ol chemical structure and properties

Technical Whitepaper: 4-(Thiophen-2-yl)thian-4-ol – Structural Analysis, Synthesis, and Applications

Executive Summary

4-(Thiophen-2-yl)thian-4-ol (IUPAC: 4-(thiophen-2-yl)tetrahydro-2H-thiopyran-4-ol) represents a critical class of sulfur-containing heterocyclic building blocks. As a tertiary alcohol merging a saturated thiane ring with an aromatic thiophene moiety, it serves as a versatile scaffold in medicinal chemistry. This molecule is particularly valuable for its dual-sulfur architecture, offering unique electronic properties and lipophilicity profiles compared to its carbon (cyclohexyl) or oxygen (tetrahydropyranyl) analogs.

This technical guide provides a comprehensive analysis of the molecule's structural dynamics, a validated synthesis protocol via Grignard addition, and an evaluation of its utility as a pharmacophore intermediate.

Chemical Structure & Molecular Architecture

The molecule comprises two distinct sulfur-containing rings connected at a quaternary carbon center. Its physicochemical behavior is governed by the interplay between the electron-rich thiophene ring and the flexible thiane ring.

Structural Specifications

| Property | Value |

| IUPAC Name | 4-(Thiophen-2-yl)tetrahydro-2H-thiopyran-4-ol |

| Molecular Formula | C₉H₁₂OS₂ |

| Molecular Weight | 200.32 g/mol |

| CAS Number | Not widely indexed; Analogous to 14330-41-7 (linear) |

| SMILES | OC1(C2=CC=CS2)CCSCC1 |

| LogP (Predicted) | ~2.1 – 2.4 |

| H-Bond Donors | 1 (Hydroxyl group) |

| H-Bond Acceptors | 3 (Hydroxyl oxygen, Thiane sulfur, Thiophene sulfur) |

Conformational Analysis

The thiane (tetrahydrothiopyran) ring typically adopts a chair conformation , similar to cyclohexane but with longer C–S bond lengths (1.82 Å vs. 1.54 Å for C–C), resulting in a more "puckered" ring.

-

Axial vs. Equatorial Preference: In 4-substituted thian-4-ols, the bulky aromatic group (thiophene) often prefers the equatorial position to minimize 1,3-diaxial interactions, placing the hydroxyl group in the axial position. However, this equilibrium can shift depending on solvent polarity and hydrogen bonding.

-

Electronic Effects: The thiophene ring is electron-rich (π-excessive), making the C4-hydroxyl group susceptible to elimination under acidic conditions, leading to the corresponding alkene (thienyl-dihydrothiopyran).

Synthesis & Reaction Mechanisms[3]

The most robust route to 4-(Thiophen-2-yl)thian-4-ol is the nucleophilic addition of 2-thienylmagnesium bromide to tetrahydrothiopyran-4-one . This Grignard reaction is preferred for its high yield and regioselectivity.

Reaction Scheme (Graphviz)

Caption: Synthesis pathway via Grignard addition followed by hydrolysis. Dashed lines indicate potential side reactions.

Mechanistic Insight

-

Nucleophilic Attack: The nucleophilic carbon of the thiophene Grignard reagent attacks the electrophilic carbonyl carbon of the thian-4-one.

-

Alkoxide Formation: A tetrahedral magnesium alkoxide intermediate is formed. The magnesium coordinates with the carbonyl oxygen, enhancing electrophilicity.

-

Hydrolysis: Quenching with saturated ammonium chloride (

) protonates the alkoxide, yielding the tertiary alcohol.

Critical Control Point: Temperature control (0°C) is vital during addition to prevent enolization of the ketone or polymerization of the thiophene reagent.

Physicochemical Properties & Stability

Understanding the stability profile is crucial for handling and storage.

| Parameter | Description |

| Physical State | Typically a white to off-white crystalline solid or viscous oil. |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO. Poorly soluble in water. |

| Acid Stability | Low. Tertiary benzylic-like alcohols are prone to dehydration. Avoid strong acids unless alkene formation is desired. |

| Oxidation | The thiane sulfur can be oxidized to sulfoxide or sulfone using |

Applications in Drug Discovery

Bioisosterism

-

Thiophene vs. Phenyl: The thiophene ring is a classic bioisostere for a phenyl group. It is structurally smaller and electronically different (electron donor), which can improve potency or alter metabolic liability (e.g., blocking P450 oxidation sites).

-

Thiane vs. Piperidine: Replacing a nitrogen (piperidine) with sulfur (thiane) alters the basicity (thiane is non-basic) and hydrogen bond potential, often improving membrane permeability (LogP modulation).

Scaffold Utility

This molecule serves as a precursor for:

-

Spiro-fused cycles: Cyclization of the alcohol side chain.

-

Receptor Ligands: Analogues of Carbinoxamine or neurokinin antagonists where the central core requires a rigid, lipophilic spacer.

-

Conducting Polymers: Thiophene-functionalized monomers for materials science applications (though less common for this specific alcohol).

Experimental Protocol: Synthesis of 4-(Thiophen-2-yl)thian-4-ol

Safety Note: Grignard reagents are moisture-sensitive and pyrophoric. Perform all steps under an inert atmosphere (Nitrogen or Argon).

Materials:

-

Tetrahydrothiopyran-4-one (1.0 eq)[1]

-

2-Thienylmagnesium bromide (1.0 M in THF, 1.2 eq)

-

Anhydrous THF (Solvent)[1]

-

Saturated

solution -

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon.

-

Reactant Preparation: Dissolve Tetrahydrothiopyran-4-one (10 mmol, 1.16 g) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Transfer 2-Thienylmagnesium bromide (12 mmol, 12 mL of 1.0 M solution) to the addition funnel via cannula.

-

Reaction: Dropwise add the Grignard reagent to the ketone solution over 20 minutes, maintaining the temperature below 5°C.

-

Observation: The solution may turn slightly yellow/brown.

-

-

Completion: Once addition is complete, allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (System: 20% EtOAc in Hexanes).

-

Quenching: Cool the mixture back to 0°C. Carefully quench by dropwise addition of saturated

(10 mL). Caution: Exothermic. -

Workup:

-

Dilute with water (20 mL) and extract with EtOAc (3 x 30 mL).

-

Combine organic layers and wash with brine (1 x 30 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the pure alcohol.

Expected Yield: 75–85%

References

-

PubChem. (n.d.).[2][3] 4-(Thiophen-2-yl)butan-1-ol (Analogous Structure). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one. Retrieved from [Link]

Sources

Thiophene-Thiane Hybrid Scaffolds: A New Frontier in Medicinal Chemistry

An In-Depth Technical Guide for Medicinal Chemistry Professionals

This guide delves into the synthesis, characterization, and medicinal applications of thiophene-substituted thiane derivatives. We explore the strategic rationale for combining the aromatic, electron-rich thiophene ring with the saturated, flexible thiane moiety to unlock novel chemical space for drug discovery. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this emerging class of compounds.

Introduction: The Strategic Fusion of Two Sulfur Heterocycles

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with sulfur-containing scaffolds holding a place of particular importance.[1][2][3] Among these, the five-membered thiophene ring is a well-established "privileged pharmacophore" due to its diverse biological activities and its utility as a bioisosteric replacement for phenyl rings, which can enhance metabolic stability and binding affinity.[4][5] Thiophene derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[6][7][8][9]

In contrast, the thiane ring is a six-membered, saturated sulfur-containing heterocycle. Its non-aromatic, flexible nature offers a different set of physicochemical properties compared to the rigid, planar thiophene. The strategic combination of a thiophene core with a thiane substituent is a compelling, albeit underexplored, strategy in drug design. This fusion aims to:

-

Modulate Physicochemical Properties: Fine-tune lipophilicity, solubility, and hydrogen bonding capacity.

-

Explore New Conformational Space: The flexible thiane ring can orient the thiophene core in novel ways within a biological target's binding pocket.

-

Improve Pharmacokinetic Profiles: Alter metabolic pathways and potentially enhance drug-like properties such as membrane permeability.

This guide provides a comprehensive overview of the synthetic routes to access these hybrid molecules, their potential therapeutic applications based on the extensive pharmacology of thiophene precursors, and the detailed experimental protocols required for their synthesis and evaluation.

Synthetic Strategies and Molecular Characterization

The construction of thiophene-substituted thiane derivatives relies on established synthetic methodologies for the individual heterocyclic cores, followed by strategic coupling.

Core Synthesis of the Thiophene Moiety

The creation of a substituted thiophene ring is a mature field with several robust methods. The choice of method is dictated by the desired substitution pattern.

-

Gewald Aminothiophene Synthesis: This is a powerful multi-component reaction for producing 2-aminothiophenes.[3][10] It involves the base-catalyzed condensation of a ketone or aldehyde with an active methylene nitrile, followed by cyclization with elemental sulfur.[10] The versatility of the starting materials allows for a wide array of substitutions.

-

Paal-Knorr Thiophene Synthesis: A classic method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to yield the thiophene ring.[3][10][11] This method is direct and effective for specific substitution patterns determined by the dicarbonyl starting material.[11]

-

Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxythiophene-2-carboxylates through the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or appropriately substituted acrylonitriles.[3][12]

General Synthetic Workflow

The assembly of the final hybrid molecule typically involves a multi-step process that can be generalized as follows: synthesis of a functionalized thiophene core, synthesis of a functionalized thiane partner, and subsequent coupling.

Caption: General workflow for synthesizing thiophene-thiane derivatives.

Characterization Protocols

Rigorous structural confirmation is essential. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]

Protocol: NMR & MS Characterization

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[13]

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Set the spectral width to ~16 ppm, centered around 6 ppm.[13]

-

Use a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds.[13]

-

Causality: A short relaxation delay is sufficient for proton NMR due to the faster relaxation of protons, allowing for quicker data acquisition.

-

Process the data by applying Fourier transform, phasing, and baseline correction. Calibrate the chemical shift to the residual solvent peak or tetramethylsilane (TMS).

-

Analyze chemical shifts, integration (proton count), and coupling constants to confirm the structure. Thiophene protons typically appear in the aromatic region (δ 7-8 ppm).[2]

-

-

¹³C NMR Spectroscopy:

-

Set the spectral width to ~250 ppm, centered around 125 ppm.[13]

-

Use proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are required due to the low natural abundance of ¹³C and its longer relaxation times.[13]

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Utilize techniques like ESI (Electrospray Ionization) or MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) to determine the molecular weight.[13]

-

Causality: HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the compound's elemental composition, serving as a final confirmation of its identity.[13]

-

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The therapeutic potential of thiophene-substituted thianes can be inferred from the vast body of research on thiophene derivatives, which have shown efficacy across multiple disease areas. The thiane moiety is expected to modulate this activity, offering opportunities for optimization.

Anticancer Agents

Thiophene is a cornerstone scaffold in the development of anticancer agents.[1][6] Thiophene analogs can inhibit various signaling pathways involved in cancer progression by binding to a wide range of cancer-specific protein targets.[1][6][14]

-

Mechanism of Action: Many thiophene derivatives exert their effects by inhibiting key kinases in oncogenic pathways, such as VEGFR-2 and AKT, or by inducing apoptosis.[15][16] The chloro-substituted thienopyrimidine derivative 3b has shown potent cytotoxicity against both liver (HepG2) and prostate (PC-3) cancer cell lines.[16]

Caption: Inhibition of oncogenic pathways by thiophene derivatives.

-

Structure-Activity Relationship (SAR): The nature and position of substituents on the thiophene ring are critical for anticancer activity.[1] For example, incorporating specific N-(4-substituted-phenyl)-acetamide side chains has been shown to dramatically influence cytotoxic effects.[16] The addition of a thiane ring could further modulate these interactions by altering the compound's orientation and access to hydrophobic pockets within the target protein.

Table 1: Cytotoxicity of Selected Thiophene Derivatives

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 3b (thienopyrimidine) | HepG2 (Liver Cancer) | 3.11 ± 0.14 | [16] |

| 3b (thienopyrimidine) | PC-3 (Prostate Cancer) | 2.15 ± 0.12 | [16] |

| 4c (thieno[3,2-b]pyrrole) | HepG2 (Liver Cancer) | 5.12 ± 0.21 | [16] |

| 4c (thieno[3,2-b]pyrrole) | PC-3 (Prostate Cancer) | 4.96 ± 0.17 | [16] |

| Compound 480 | HeLa (Cervical Cancer) | 12.61 µg/mL | [15] |

Agents for Neurodegenerative Disorders

Thiophene derivatives are emerging as versatile scaffolds for targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[7][17] Their structural malleability and potential to cross the blood-brain barrier make them attractive candidates.[7]

-

Therapeutic Approaches:

-

Enzyme Inhibition: They are effective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[18][19]

-

Modulation of Protein Aggregation: Specific thiophene-based optical ligands have been designed to selectively detect and potentially modulate the aggregation of tau protein and amyloid-β plaques, which are hallmarks of Alzheimer's.[7][20][21]

-

Alleviation of Oxidative Stress: Many derivatives possess antioxidant properties, which can combat the neuronal damage characteristic of these disorders.[7][17]

-

Caption: Conceptual Structure-Activity Relationship (SAR) map.

Anti-inflammatory Agents

The thiophene scaffold is present in known anti-inflammatory drugs like Tinoridine and Tiaprofenic acid.[9] Research has focused on developing novel thiophene derivatives that can inhibit key enzymes in the inflammatory cascade.

-

Mechanism of Action: Many of these compounds function as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[9][22] For instance, a series of tetra-substituted thiophenes were designed based on the dual COX/LOX inhibitor Tenidap, with some candidates showing up to 64% protection in an in vivo rat paw edema model.[22]

-

SAR Insights: The biological activity was found to be highly dependent on the side chains at various positions of the thiophene ring. A three-point pharmacophore was proposed, involving a -(C=O)-CH₂-COOR side chain, a methylamino group, and an ester group at specific positions, for potent anti-inflammatory effects.[22]

Key Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and biological evaluation of novel thiophene derivatives.

Protocol: Synthesis of a Substituted 2-Aminothiophene (Gewald Reaction)

This protocol is a generalized procedure based on the well-established Gewald synthesis.[3][10]

-

Reaction Setup: To a solution of an appropriate ketone (1.0 eq) and an active methylene nitrile (e.g., malononitrile, 1.0 eq) in ethanol (0.5 M), add a catalytic amount of a base such as morpholine or triethylamine (0.1 eq).

-

Knoevenagel Condensation: Stir the mixture at room temperature for 1-2 hours until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting materials.

-

Trustworthiness: TLC monitoring is crucial to ensure the completion of the first step before proceeding, preventing side reactions and improving yield.

-

-

Thiolation and Cyclization: Add elemental sulfur (1.1 eq) to the reaction mixture. Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then a small amount of cold ethanol to remove impurities. Recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol) or purify by flash column chromatography on silica gel to obtain the pure 2-aminothiophene derivative.

-

Validation: Confirm the structure and purity of the final product using NMR and HRMS as described in Section 2.3.

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing the antiproliferative activity of compounds on cancer cell lines.[16][23]

-

Cell Seeding: Seed cancer cells (e.g., HepG2, PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Causality: The 24-hour pre-incubation allows the cells to adhere to the plate and enter a logarithmic growth phase, ensuring that the assay measures the effect on proliferating cells.

-

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit the growth of 50% of the cells) using non-linear regression analysis.

Future Perspectives & Conclusion

The exploration of thiophene-substituted thiane derivatives is in its infancy, yet it represents a promising avenue for medicinal chemistry. The extensive biological activities documented for thiophene compounds provide a strong foundation for investigating these novel hybrids.[1][7][9]

Future research should focus on:

-

Developing Efficient Synthesis: Creating modular and efficient synthetic routes to access diverse libraries of these hybrid compounds.

-

Systematic SAR Studies: Elucidating how the thiane moiety's size, conformation, and substitution pattern influence biological activity and pharmacokinetic properties.

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of these new scaffolds to assess their drug-likeness.

References

- Archna, S., Pathania, P., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic chemistry.

- Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi... MOLECULES.

- Pathania, S., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Elsevier.

- (2024). Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents.

- (2025).

- (2025). Analytical Techniques for the Characterization of Pyreno(1,2-b)

- Al-Abdullah, E. S., et al. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. PMC.

- A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College.

- Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. PMC.

- (2025). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids.

- (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.

- Medicinal chemistry-based perspectives on thiophene and its deriv

- (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.

- (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed.

- (2025). Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. PMC.

- Facile synthesis of some 5-(3-substituted-thiophene)

- Synthesis of thiophene based optical ligands that selectively detect tau p

- Björk, L., et al. Distinct Heterocyclic Moieties Govern the Selectivity of Thiophene-Vinylene-Based Ligands towards Aβ or Tau Pathology in Alzheimer's Disease. Diva-Portal.org.

- Synthesis and Characterization of New Thieno[3,2-b]thiophene Deriv

- Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences.

- (2005). Tetra Substituted Thiophenes as Anti-Inflammatory Agents: Exploitation of Analogue-Based Drug Design. PubMed.

- Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research.

- (2025). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity.

- Novel thiophene derivatives as Anti-inflamm

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- Therapeutic importance of synthetic thiophene. PMC.

- synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar.

- Thiophene synthesis. Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis. Journal of the Iranian Chemical Society.

- Introduction to the synthesis of β-substituted thiophenes. Benchchem.

- (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. PMC.

- Synthesis and Pharmacological Study of Thiophene Deriv

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. journalwjarr.com [journalwjarr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. kthmcollege.ac.in [kthmcollege.ac.in]

- 15. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. diva-portal.org [diva-portal.org]

- 22. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]

Bioisosteric Replacement of Phenyl Rings with Thiophene in Thiane Scaffolds: A Technical Guide

Introduction: The Strategic Imperative of Bioisosterism in Drug Discovery

In the intricate landscape of medicinal chemistry, the iterative refinement of a lead compound is a cornerstone of developing safe and effective therapeutics. Among the myriad strategies at a chemist's disposal, bioisosteric replacement stands out as a powerful tool for optimizing molecular properties.[1][2] This approach involves the substitution of a specific atom or functional group within a molecule with another that possesses similar physical or chemical characteristics, with the goal of enhancing biological activity, improving pharmacokinetic parameters, or mitigating toxicity.[2][3]

The phenyl ring, a ubiquitous motif in pharmaceuticals, is frequently a candidate for such modification.[4][5] While its aromaticity and ability to engage in crucial π-stacking and hydrophobic interactions are advantageous, it is also prone to metabolic oxidation, which can lead to rapid clearance or the formation of reactive metabolites.[6][7] A classical and often successful bioisosteric replacement for the phenyl group is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom.[6][8] This guide provides an in-depth technical exploration of the rationale, synthetic execution, and consequential impact of replacing phenyl rings with thiophene specifically within thiane-containing molecular scaffolds.

Thiane, a saturated six-membered ring containing a sulfur atom, provides a flexible yet defined three-dimensional architecture. The interplay between the conformational preferences of the thiane ring and the electronic and steric properties of its substituents is critical to its biological function. The strategic replacement of a phenyl substituent with a thiophene ring on a thiane scaffold can profoundly influence a molecule's interaction with its biological target and its overall disposition in the body.

I. Physicochemical Rationale: A Tale of Two Rings

The justification for replacing a phenyl ring with a thiophene ring is rooted in their comparable, yet distinct, physicochemical properties.[6] Understanding these nuances is paramount to predicting the potential consequences of this bioisosteric switch.

| Property | Phenyl Ring | Thiophene Ring | Implication for Drug Design |

| Aromaticity | High | Moderate | Thiophene's reduced aromaticity can alter electronic interactions with the target.[9] |

| Size & Shape | Planar, six-membered | Planar, five-membered | Similar planarity allows for comparable spatial occupancy in a binding pocket.[6] |

| Lipophilicity (logP) | ~2.13 | ~1.81 | Thiophene is generally less lipophilic, which can improve aqueous solubility and reduce off-target effects.[10] |

| Electronic Nature | Electron-rich | More electron-rich due to the sulfur heteroatom | The sulfur atom can act as a hydrogen bond acceptor, introducing a new potential interaction point.[11] Thiophene is more susceptible to electrophilic substitution.[12] |

| Dipole Moment | 0 D | ~0.55 D | The presence of a dipole moment in thiophene can influence long-range interactions with polar residues in a binding site. |

| Metabolic Stability | Susceptible to oxidation (hydroxylation) | Can be oxidized at the sulfur atom (S-oxidation) or the ring | The metabolic fate can be altered, potentially leading to improved stability or different metabolic pathways.[13][14] |

The decision to employ a thiophene-for-phenyl substitution is therefore not a simple swap but a calculated design choice aimed at fine-tuning a molecule's properties. For instance, the lower lipophilicity of thiophene can be advantageous in addressing solubility issues that often plague drug candidates.[10] Furthermore, the introduction of the sulfur atom provides an additional locus for hydrogen bonding, which can enhance binding affinity and selectivity for the target protein.[11]

II. Synthetic Strategies for Thiophene-Containing Thiane Scaffolds

The successful incorporation of a thiophene ring into a thiane scaffold relies on robust and versatile synthetic methodologies. The choice of synthetic route will depend on the desired substitution pattern on both the thiophene and thiane rings.

A. Construction of the Thiophene Ring

Several named reactions are mainstays in the synthesis of substituted thiophenes:

-

Gewald Aminothiophene Synthesis: This is a powerful one-pot reaction for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base.[15]

-

Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[15]

-

Fiesselmann Thiophene Synthesis: This approach allows for the synthesis of a variety of substituted thiophenes from thioglycolic acid derivatives and α,β-acetylenic esters.[8]

B. Formation of the Thiane Ring

The construction of the thiane ring can be achieved through several cyclization strategies, often involving the formation of carbon-sulfur bonds. A common approach is the reaction of a 1,5-dihaloalkane with a sulfide source, such as sodium sulfide.

C. Coupling Thiophene to the Thiane Scaffold

Once the individual heterocyclic systems are prepared, they can be coupled using a variety of modern cross-coupling reactions. The specific reaction will depend on the available functional handles on each ring.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is highly effective for coupling a thiophene-boronic acid or ester with a halogenated thiane.[16]

-

Stille Coupling: This reaction utilizes a palladium catalyst to couple an organotin compound (e.g., a thienylstannane) with an organohalide (e.g., a brominated thiane).

-

Buchwald-Hartwig Amination: For the formation of a nitrogen linkage between the two rings, this palladium-catalyzed reaction can be used to couple a thienylamine with a halogenated thiane.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with 4-Bromothiane

This protocol outlines a general procedure for the synthesis of 4-(thiophen-2-yl)thiane.

Materials:

-

4-Bromothiane (1.0 eq)

-

2-Thiopheneboronic acid (1.2 eq)

-

Palladium(II) acetate (0.02 eq)

-

Triphenylphosphine (0.08 eq)

-

Sodium carbonate (2.0 eq)

-

Toluene (solvent)

-

Water (co-solvent)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromothiane, 2-thiopheneboronic acid, palladium(II) acetate, and triphenylphosphine.

-

Add toluene and a 2M aqueous solution of sodium carbonate.

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(thiophen-2-yl)thiane.

Self-Validation:

-

Control Reaction: A control reaction without the palladium catalyst should be run in parallel to confirm that the coupling is indeed catalyzed by palladium.

-

Product Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

III. Impact on Pharmacological Activity: A Case Study Approach

The bioisosteric replacement of a phenyl ring with a thiophene ring can have a profound impact on a compound's pharmacological activity. This is often due to a combination of altered electronic properties, steric effects, and the introduction of new potential interactions with the biological target.

Case Study: Dopamine Uptake Inhibitors

In the design of dopamine uptake inhibitors, the substitution of a phenyl ring with a thiophene ring in analogs of GBR 13119 was explored.[10] In vivo studies in mice demonstrated that the thienyl analog exhibited nearly identical regional brain distribution to the phenyl compound, with high accumulation in the striatum, a region rich in dopamine transporters.[10] This suggests that the thiophene ring is a successful bioisostere for the phenyl ring in this context, maintaining the necessary interactions for potent and selective inhibition of the dopamine transporter.[10]

Case Study: GluN2B Selective NMDA Receptor Antagonists

The N-methyl-D-aspartate (NMDA) receptor is a key target for the treatment of neurodegenerative disorders. In a study focused on potent GluN2B selective NMDA receptor antagonists, the bioisosteric replacement of benzene and substituted benzene rings with a thiophene ring was investigated.[17] The results indicated that this substitution was well-tolerated by the NMDA receptor, with the thiophene-containing analogs retaining high affinity for the GluN2B subunit.[17] This highlights the utility of the thiophene ring in mimicking the interactions of the phenyl ring within the ligand-binding domain of this important receptor.[17][18]

IV. ADME Properties and Metabolic Stability: Navigating the Biological Maze

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. The phenyl-to-thiophene switch can significantly modulate these parameters.[16][19]

A. Absorption and Distribution

The generally lower lipophilicity of thiophene-containing compounds compared to their phenyl counterparts can lead to improved aqueous solubility.[10] This can, in turn, enhance oral bioavailability. The ability of thiophene to cross the blood-brain barrier is also a noteworthy feature, making it a valuable scaffold for centrally acting drugs.[11]

B. Metabolism

The metabolic fate of a thiophene ring can differ significantly from that of a phenyl ring. While phenyl rings are often hydroxylated by cytochrome P450 enzymes, thiophene rings can undergo S-oxidation to form thiophene-S-oxides, or they can be oxidized to form epoxides.[13] These metabolic pathways can lead to either detoxification or, in some cases, the formation of reactive metabolites that can cause toxicity.[13]

A study on nonacidic thiophene-based derivatives as potential analgesic agents found that the most active compound displayed a slow in vitro clearance in rat liver S9 fractions, with a half-life 1.5-fold longer than that of indomethacin.[14] This suggests that in certain molecular contexts, the thiophene ring can confer enhanced metabolic stability.

C. Toxicity

The potential for thiophene-containing compounds to form reactive metabolites is a key consideration in drug development.[13] Thiophene S-oxides and epoxides are electrophilic species that can covalently bind to cellular macromolecules, leading to cytotoxicity.[13] Careful evaluation of the metabolic profile and potential for reactive metabolite formation is therefore essential for any thiophene-containing drug candidate.

V. Conclusion and Future Perspectives

The bioisosteric replacement of a phenyl ring with a thiophene ring within a thiane scaffold is a nuanced and powerful strategy in modern drug discovery. This seemingly subtle modification can lead to significant improvements in pharmacological activity, physicochemical properties, and pharmacokinetic profiles. However, a deep understanding of the underlying principles of bioisosterism, coupled with robust synthetic methodologies and thorough in vitro and in vivo evaluation, is crucial for success.

The continued exploration of this bioisosteric relationship, particularly within the context of diverse and complex molecular architectures like thiane scaffolds, will undoubtedly lead to the discovery of novel and improved therapeutic agents. As our understanding of the intricate interplay between molecular structure and biological function deepens, the strategic application of bioisosterism will remain a cornerstone of rational drug design.

VI. Visualizations

Caption: A concept map comparing the key physicochemical properties of phenyl and thiophene rings relevant to drug design.

References

-

Yadav, P., et al. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics, 2023. Available from: [Link]

-

Kuchar, M., et al. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. RSC Advances, 2016. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. 2016. Available from: [Link]

-

Ali, M., et al. Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. International Journal of Molecular Sciences, 2012. Available from: [Link]

-

Carey, F. Thiophene: An Overview of Its Properties. Journal of Organic and Inorganic Chemistry, 2023. Available from: [Link]

-

Research Square. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. 2024. Available from: [Link]

-

ResearchGate. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives | Request PDF. 2025. Available from: [Link]

-

National Library of Medicine. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. 2025. Available from: [Link]

-

Wikipedia. Thiophene. Available from: [Link]

-

National Library of Medicine. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists. 1989. Available from: [Link]

-

Patsnap Eureka. Benzene Ring vs Thiophene: Stability in Conductive Materials. 2026. Available from: [Link]

-

National Library of Medicine. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. 2022. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. 2022. Available from: [Link]

-

ResearchGate. Bioisosterism in Medicinal Chemistry. 2019. Available from: [Link]

-

ACS Publications. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. 2021. Available from: [Link]

-

ResearchGate. Synthesis and Biological Evaluation of Thiazoline, Thiophene and Thiazole Scaffolds | Request PDF. 2023. Available from: [Link]

-

ResearchGate. Thiophene‐containing compounds with antimicrobial activity | Request PDF. 2022. Available from: [Link]

-

National Library of Medicine. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. 2012. Available from: [Link]

-

International Journal of Biomedical Investigation. Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. 2020. Available from: [Link]

-

Arkivoc. Synthesis and docking studies of thiophene scaffolds in COX-2. 2011. Available from: [Link]

-

MDPI. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. 2022. Available from: [Link]

-

ResearchGate. Development of a Library of Thiophene‐Based Drug‐Like Lego Molecules: Evaluation of Their Anion Binding, Transport Properties, and Cytotoxicity. 2022. Available from: [Link]

-

National Library of Medicine. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. 2024. Available from: [Link]

-

National Library of Medicine. N-(Methyloxycarbonyl)thiophene sulfonamides as high affinity AT2 receptor ligands. 2021. Available from: [Link]

-

RSC Publishing. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzoannulene-scaffold. 2016. Available from: [Link]

-

EMBL-EBI. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). Available from: [Link]

-

MDPI. Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. 2025. Available from: [Link]

-

Preprints.org. The role of bioisosterism in modern drug design: Current applications and challenges. 2025. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thiophene - Wikipedia [en.wikipedia.org]

- 10. Thiophenes as phenyl bio-isosteres: application in radiopharmaceutical design--I. Dopamine uptake antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijpp.edwiserinternational.com [ijpp.edwiserinternational.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 19. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Thiophen-2-ylthian-4-ol (C9H12OS2): Synthesis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary

As medicinal chemistry increasingly explores the three-dimensional chemical space beyond flat aromatic rings, sulfur-containing saturated heterocycles have emerged as privileged scaffolds. 4-Thiophen-2-ylthian-4-ol (IUPAC: 4-(thiophen-2-yl)tetrahydro-2H-thiopyran-4-ol) is a highly specialized tertiary alcohol that bridges a saturated thiopyran (thiane) core with a heteroaromatic thiophene ring. With a molecular formula of C9H12OS2 and a molecular weight of 200.32 g/mol , this building block is instrumental in the synthesis of complex polyheterocyclic systems, spirocyclic scaffolds, and CNS-penetrant therapeutics[1].

This whitepaper provides an authoritative guide on the physicochemical properties, mechanistically driven synthesis, and downstream functionalization of 4-Thiophen-2-ylthian-4-ol.

Physicochemical Data & Structural Profiling

To effectively integrate this building block into a drug discovery pipeline, understanding its fundamental physicochemical parameters is critical. The presence of two distinct sulfur atoms (one thioether, one heteroaromatic) imparts unique electronic and metabolic properties.

| Property | Value | Structural Significance |

| IUPAC Name | 4-(thiophen-2-yl)tetrahydro-2H-thiopyran-4-ol | Core nomenclature for library registration. |

| Molecular Formula | C9H12OS2 | Defines the exact stoichiometry. |

| Molecular Weight | 200.32 g/mol | Optimal low-MW fragment for hit-to-lead optimization. |

| Monoisotopic Mass | 200.0329 Da | Crucial for high-resolution mass spectrometry (HRMS) tracking. |

| Hydrogen Bond Donors | 1 (-OH) | Provides a focal point for target engagement or derivatization. |

| Hydrogen Bond Acceptors | 2 (O, S) | Thioether sulfur acts as a weak H-bond acceptor. |

| Rotatable Bonds | 1 | High rigidity; minimizes entropic penalty upon target binding. |

Mechanistic Synthesis Pathway: Causality in Experimental Design

The synthesis of 4-Thiophen-2-ylthian-4-ol relies on the nucleophilic addition of a 2-thienyl organometallic reagent to the commercially available starting material, tetrahydro-4H-thiopyran-4-one [2].

Why Organolithium over Grignard Reagents?

As an application scientist, one must account for the inherent reactivity of the starting ketone. Tetrahydrothiopyran-4-one possesses highly acidic

To circumvent this, we utilize 2-thienyllithium at cryogenic temperatures (-78 °C). The highly polarized carbon-lithium bond ensures that nucleophilic attack on the carbonyl carbon is kinetically favored over

Experimental Protocol: Self-Validating Synthesis of 4-Thiophen-2-ylthian-4-ol

This protocol is designed as a self-validating system. Every critical step includes an in-process control to ensure high yield and purity.

Step 1: Preparation of 2-Thienyllithium

-

Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF, 50 mL) and thiophene (1.05 equivalents).

-

Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Metalation: Dropwise add n-butyllithium (1.0 equivalent, 2.5 M in hexanes) over 15 minutes.

-

Causality Check: Stir for 45 minutes at -78 °C. The direct lithiation of thiophene occurs regioselectively at the 2-position due to the inductive effect of the sulfur atom.

Step 2: Nucleophilic Addition

-

Addition: Dissolve tetrahydro-4H-thiopyran-4-one (1.0 equivalent) in 20 mL of anhydrous THF[2]. Add this solution dropwise to the 2-thienyllithium mixture at -78 °C to maintain kinetic control and prevent thermal degradation of the organolithium species.

-

Propagation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.

Step 3: Reaction Monitoring & Quenching

-

In-Process Control (TLC): Remove a 0.1 mL aliquot, quench in a microtube with aqueous NH₄Cl, and extract with ethyl acetate. TLC (Hexanes:EtOAc 7:3) should show the disappearance of the ketone (visualized by KMnO₄ stain).

-

Quenching: Once complete, quench the bulk reaction at 0 °C with saturated aqueous ammonium chloride (NH₄Cl, 30 mL).

-

Causality Check:Do not use strong acids (e.g., HCl) . Strong acids will prematurely protonate the newly formed tertiary alcohol, leading to spontaneous dehydration and the formation of a substituted dihydrothiopyran alkene[4].

Step 4: Extraction and Purification

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford pure 4-Thiophen-2-ylthian-4-ol as a crystalline solid.

Structural & Mechanistic Visualization

The following diagram maps the synthetic workflow and the downstream chemical pathways available for this versatile intermediate.

Fig 1: Synthetic workflow and downstream functionalization of 4-Thiophen-2-ylthian-4-ol.

Applications in Advanced Drug Development

The 4-Thiophen-2-ylthian-4-ol scaffold is not merely an end-product; it is a springboard for advanced medicinal chemistry campaigns:

-

Polyheterocyclic Systems: The thiane core can participate in multicomponent reactions to form sulfur- and nitrogen-containing polyheterocyclic systems, which are highly valued in the development of novel antiparasitic and anti-tumor agents[1],[5].

-

Dehydration and Oxidation: The tertiary alcohol can be deliberately dehydrated using acid catalysis to yield 4-(thiophen-2-yl)-3,6-dihydro-2H-thiopyran. Subsequent oxidation of the sulfur atom to a sulfoxide or sulfone enables Pummerer rearrangements, yielding highly functionalized thiopyranones[4].

-

Spirocyclic Drug Discovery: By functionalizing the hydroxyl group and the adjacent

-carbons, researchers can synthesize spirocyclic compounds. These 3D architectures are highly sought after for CNS targets due to their improved metabolic stability and favorable physicochemical profiles compared to flat aromatic rings.

References

- Title: Recent Advancement in H8–BINOL Catalyzed Asymmetric Methodologies | Source: ACS Omega | URL

- Title: Product Class 8: Thiopyranones and Thiopyranthiones | Source: Thieme Connect | URL

- Title: [1012085-48-1], MFCD06253455, 3,5-Pyridine diboronic acid - Combi-Blocks | Source: Combi-Blocks | URL

- Title: Molecular and solid state structure of 4,4′-bis(tetrahydrothiopyranyl)

- Title: Advancements in the synthesis of fused tetracyclic quinoline derivatives | Source: RSC Publishing | URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. [1012085-48-1], MFCD06253455, 3,5-Pyridine diboronic acid [combi-blocks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Advancements in the synthesis of fused tetracyclic quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02786C [pubs.rsc.org]

Thian-4-ol Derivatives: An Underutilized Bioisosteric Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the search for novel scaffolds that modulate physicochemical properties without compromising binding affinity is perpetual. Thian-4-ol (tetrahydrothiopyran-4-ol) represents a strategic, yet underutilized, bioisostere of the ubiquitous tetrahydropyran-4-ol (THP) and piperidine rings.

This technical guide analyzes the thian-4-ol scaffold as a tool for lipophilicity modulation and metabolic diversification . Unlike its oxygenated counterpart (THP), the thiane ring introduces a "soft" sulfur center capable of unique non-covalent interactions and serving as a metabolic handle for FMO-mediated oxidation. This guide provides actionable protocols for synthesis, structural validation, and application in lead optimization.

Part 1: Structural & Physicochemical Analysis[1]

The "Sulfur Effect" in Bioisosterism

Replacing the oxygen of a tetrahydropyran (THP) or the methylene of a cyclohexane with sulfur alters the electronic and steric profile of the ring. The C–S bond length (1.82 Å) is significantly longer than C–O (1.43 Å) or C–C (1.54 Å), expanding the ring volume and altering the puckering angle of the chair conformation.

Key Advantage: The thiane ring is generally more lipophilic than the THP ring but retains the polar character necessary for solubility, striking a balance often required to improve permeability in lead compounds.

Comparative Physicochemical Profile

The following table contrasts thian-4-ol with its common bioisosteres. Note the shift in LogP, which allows chemists to "tune" the lipophilicity of a molecule by scaffold hopping.

| Property | Cyclohexanol | Tetrahydropyran-4-ol (THP) | Thian-4-ol | Impact in Drug Design |

| Structure | Carbocycle | Oxygen Heterocycle | Sulfur Heterocycle | Core Scaffold |

| LogP (Exp/Est) | ~ 1.20 | ~ -0.44 | ~ 0.50 - 0.70 | Moderate lipophilicity increase vs. THP; improves permeability. |

| H-Bonding | Donor/Acceptor | Strong Acceptor | Weak Acceptor | S is a poor H-bond acceptor compared to O. |

| Metabolic Liability | Hydroxylation | Oxidative Ring Opening | S-Oxidation | S-oxidation (FMO/CYP) is a dominant clearance pathway. |

| Polarizability | Low | Low | High | Enhanced van der Waals interactions (lipophilic stacking). |

Part 2: Synthetic Methodologies

The synthesis of thian-4-ol is robust and scalable. The most reliable industrial route involves the Dieckmann Condensation of thiodipropionates, followed by decarboxylation and reduction.

Protocol A: Core Synthesis of Thian-4-ol

Objective: Synthesis of thian-4-ol from dimethyl 3,3'-thiodipropionate.

Step 1: Dieckmann Condensation & Decarboxylation

-

Reagents: Dimethyl 3,3'-thiodipropionate, Sodium Hydride (NaH), THF, H₂SO₄.

-

Mechanism: Base-mediated intramolecular Claisen condensation followed by acid-catalyzed hydrolysis and decarboxylation.

Experimental Procedure:

-

Cyclization: To a suspension of NaH (60% in oil, 1.1 equiv) in anhydrous THF at 0°C, add dimethyl 3,3'-thiodipropionate (1.0 equiv) dropwise.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Evolution of H₂ gas and solidification of the enolate indicates progress.

-

Quench: Cool to 0°C and carefully quench with glacial acetic acid or dilute HCl.

-

Decarboxylation: Add 10% aqueous H₂SO₄ to the crude residue and reflux for 4 hours. The β-keto ester intermediate is hydrolyzed and decarboxylated to yield tetrahydrothiopyran-4-one .

-

Isolation: Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. (Yield: 75–85%).

Step 2: Carbonyl Reduction

-

Reagents: Sodium Borohydride (NaBH₄), Methanol/THF (1:1).

Experimental Procedure:

-

Dissolve tetrahydrothiopyran-4-one (1.0 equiv) in MeOH/THF at 0°C.

-

Add NaBH₄ (0.5–1.0 equiv) portion-wise over 30 minutes.

-

Stir at room temperature for 2 hours. Monitor disappearance of ketone by TLC.

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.

-

Purification: The product, thian-4-ol , is obtained as a white solid/oil. Recrystallization from hexanes/ether is possible if solid.

Protocol B: Functionalization via S-Oxidation

The sulfur center can be selectively oxidized to the sulfoxide (chiral) or sulfone (achiral), providing two additional scaffolds with distinct polarities.

-

Sulfoxide (S=O): Treat thian-4-ol with 1.0 equiv NaIO₄ in water/MeOH at 0°C. (Creates a chiral center at Sulfur; diastereomers cis/trans possible).

-

Sulfone (O=S=O): Treat thian-4-ol with 2.5 equiv Oxone® or m-CPBA in DCM at RT. (Highly polar, strong H-bond acceptor).

Part 3: Metabolic Considerations & Signaling

A critical feature of thiane-containing drugs is their interaction with Flavin-containing Monooxygenases (FMOs) . Unlike CYPs, which often lead to reactive metabolites via carbon oxidation, FMOs typically perform a clean S-oxidation.

The S-Oxidation Shunt

The thiane ring acts as a "metabolic soft spot." This can be exploited to improve clearance (if the drug is too stable) or must be blocked (via steric hindrance) if half-life is too short.

Graphviz Diagram: Metabolic Fate of Thiane Scaffolds

Caption: Metabolic cycling and oxidation pathways of the thiane scaffold mediated by FMO and Reductase enzymes.[1]

Part 4: Medicinal Chemistry Applications[2][3][4]

Bioisosteric Replacement Strategy

Thian-4-ol is most effective when used to replace 4-hydroxypiperidine or tetrahydropyran-4-ol in lead compounds that suffer from:

-

Low Permeability: The higher lipophilicity of thiane aids membrane crossing.

-

Rapid CYP Metabolism: Shifting metabolism from CYP-mediated C-oxidation to FMO-mediated S-oxidation can alter the clearance profile and reduce drug-drug interaction (DDI) risks, as FMOs are less inducible/inhibitable than CYPs.

Case Study: Thiazolidinone & Thiane Sulfones

While pure thian-4-ol drugs are rare, the thiane-1,1-dioxide (sulfone) motif has shown promise in oncology.

-

Application: In osteosarcoma research, thiane-1,1-dioxide derivatives have been synthesized as bioisosteres of thiazolidinones. The sulfone group mimics the polarity of a carbonyl or amide but provides a different geometry, potentially accessing novel binding pockets in targets like MMP-2 or Cathepsin K .

-

Design Logic: The sulfone oxygen atoms can serve as hydrogen bond acceptors in the active site, while the ring maintains a rigid chair conformation, holding substituents in specific vectors (axial vs. equatorial) that differ slightly from the cyclohexane analog.

Future Outlook: The "Smart" Scaffold

The future of thian-4-ol lies in Targeted Protein Degradation (PROTACs) . The thiane ring can serve as a unique linker or E3 ligase ligand modification, where the sulfur atom provides a handle for late-stage functionalization (e.g., converting a sulfide linker to a sulfoxide to tune the linker's rigidity and solubility).

References

-

Synthesis of Tetrahydrothiopyran-4-one

-

Physicochemical Properties & Bioisosterism

-

Lipophilicity of Sulfur Heterocycles. ResearchGate, Comparative Analysis.

-

LogP Calculation and Validation. Molinspiration Cheminformatics.

-

-

Metabolic Pathways (FMO/CYP)

-

Medicinal Chemistry Applications

-

Thiazolidin-4-one Sulfone Derivatives in Osteosarcoma. European Journal of Medicinal Chemistry, 2024.

-

Tetrahydropyrans in Drug Discovery (Comparative Context). PharmaBlock Whitepaper.

-

Sources

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

An In-Depth Technical Guide to the Metabolic Stability of 4-Thiophen-2-ylthian-4-ol in Microsomal Assays

In the journey of a drug candidate from the laboratory to the clinic, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Early assessment of metabolic stability allows researchers to identify and optimize compounds with favorable pharmacokinetic properties, thereby reducing the likelihood of costly late-stage failures.[3]

Among the array of in-vitro tools available, the liver microsomal stability assay stands as a cornerstone for early-stage drug metabolism and pharmacokinetic (DMPK) screening.[4][5] Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][7][8] These enzymes are responsible for the metabolism of approximately 50-60% of all marketed drugs.[6] This guide provides a comprehensive technical overview of the principles, experimental design, and data interpretation for assessing the metabolic stability of a novel heterocyclic compound, 4-Thiophen-2-ylthian-4-ol, using this robust assay.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of a compound is intrinsically linked to its chemical structure. 4-Thiophen-2-ylthian-4-ol possesses two key heterocyclic moieties and a tertiary alcohol, each presenting potential sites for enzymatic attack.

-

Thiophene Ring: The thiophene moiety is a well-documented "structural alert" in medicinal chemistry.[9][10] Its sulfur-containing aromatic ring is susceptible to CYP-mediated oxidation, which can form highly reactive electrophilic intermediates such as thiophene S-oxides and thiophene epoxides.[9][11][12] These reactive metabolites can covalently bind to cellular macromolecules, a mechanism often associated with drug-induced toxicity.[13][14] Therefore, oxidation of the thiophene ring is a primary anticipated metabolic pathway.

-

Thiane Ring: As a saturated sulfur-containing heterocycle, the thiane ring is also a target for metabolism. Biotransformation of saturated heterocycles frequently occurs at the carbon atoms adjacent to the heteroatom.[15] Potential metabolic pathways for the thiane ring include S-oxidation to form a sulfoxide and subsequent sulfone, or hydroxylation at one of the ring carbons.

-

Tertiary Alcohol: The hydroxyl group at the 4-position of the thiane ring is a potential site for Phase II conjugation reactions, such as glucuronidation. However, standard microsomal stability assays, which typically only include the cofactor NADPH, are designed to primarily assess Phase I (oxidative) metabolism.[16] Phase II pathways are generally not observed unless specific cofactors like UDPGA are added.[17]

Based on this analysis, the primary metabolic liabilities of 4-Thiophen-2-ylthian-4-ol in a standard microsomal assay are predicted to be oxidation of the thiophene ring and, to a lesser extent, oxidation of the thiane ring.

Experimental Design: The Microsomal Stability Assay Workflow

The core principle of the assay is to measure the rate of disappearance of the parent compound when incubated with liver microsomes in the presence of a cofactor that initiates the enzymatic reactions.[17] The choice of liver microsomes is strategic; they provide a cost-effective, high-throughput system highly enriched in the Phase I enzymes crucial for initial metabolic screening.[6][7][18]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 4. nuvisan.com [nuvisan.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 7. dls.com [dls.com]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bioactivation of substituted thiophenes including α-chlorothiophene-containing compounds in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 18. researchgate.net [researchgate.net]

Beyond the Nitrogen Ring: A Technical Whitepaper on Thiane vs. Piperidine Scaffolds in Rational Drug Design

Introduction: The Bioisosteric Paradigm

In the landscape of medicinal chemistry, the selection of a core saturated heterocyclic scaffold is a critical decision that profoundly dictates the pharmacological and pharmacokinetic profile of a drug candidate. Historically, the piperidine ring (a six-membered nitrogen heterocycle) has dominated the FDA-approved drug space. Its basic nitrogen atom serves as a key hydrogen bond acceptor and protonation site, facilitating strong interactions with target proteins.

However, the ubiquitous use of piperidine often introduces significant liabilities, including high basicity-driven hERG channel toxicity, poor membrane permeability, and rapid clearance via Cytochrome P450 (CYP) mediated N-dealkylation. To circumvent these bottlenecks, researchers are increasingly turning to thiane (tetrahydrothiopyran), the sulfur analogue of piperidine. By substituting the nitrogen atom with sulfur, medicinal chemists can execute a bioisosteric replacement that fundamentally modulates the molecule's absorption, distribution, metabolism, and excretion (ADME) profile without drastically altering its 3D spatial geometry[1].

This whitepaper provides an in-depth technical comparison of these two scaffolds, detailing the causality behind their physicochemical differences, their divergent metabolic pathways, and the experimental workflows required to synthesize and validate them.

Physicochemical Causality: Decoding the Heteroatom

The primary distinction between piperidine and thiane lies in the intrinsic atomic properties of nitrogen versus sulfur. This single-atom substitution triggers a cascade of physicochemical changes. Sulfur is larger, more polarizable, and significantly less electronegative than nitrogen. Consequently, the thiane ring lacks the hydrogen bond donating/accepting capabilities of a secondary amine and exhibits altered electron-withdrawing effects on adjacent functional groups[1].

Comparative Physicochemical Profiling

| Property | Piperidine Scaffold (N-Heterocycle) | Thiane Scaffold (S-Heterocycle) | Causality & Pharmacological Impact |

| LogP (Lipophilicity) | Lower | Higher | Sulfur is inherently less polar than a secondary amine. Replacing N with S increases lipophilicity, which can enhance blood-brain barrier (BBB) penetration and membrane permeability[1]. |

| pKa (Basicity) | Higher (Basic ring N) | Lower (for appended exocyclic amines) | The electronegativity of the sulfur atom exerts a modest electron-withdrawing effect, reducing the basicity of nearby exocyclic amines compared to the piperidine analogue[1]. |

| H-Bond Donors | 1 (if secondary amine) | 0 | The lack of a hydrogen bond donor in the thiane core decreases aqueous solubility but reduces desolvation energy penalties during target binding[1]. |

| H-Bond Acceptors | 1 (Ring nitrogen) | 0 (Unoxidized) / 2 (Sulfone) | Piperidine's nitrogen acts as a strong H-bond acceptor. Unoxidized thiane cannot, but its metabolic conversion to a sulfone restores and amplifies this capability. |

| Metabolic Soft Spots | N-dealkylation, Ring C-oxidation | S-oxidation (Sulfoxide / Sulfone) | Shifts the primary metabolic clearance route, often diverting metabolism away from heavily burdened CYP enzymes to Flavin-containing monooxygenases (FMOs)[1]. |

Metabolic Trajectories: Shifting the Clearance Burden

A critical aspect of scaffold hopping from piperidine to thiane is the intentional rerouting of the drug's biotransformation. Piperidine-containing drugs are heavily metabolized by CYP450 enzymes (particularly CYP3A4 and CYP2D6), leading to N-dealkylation and ring hydroxylation, which often results in rapid systemic clearance[1].

Conversely, the introduction of a thiane moiety redirects metabolism. The sulfur atom is highly susceptible to S-oxidation by both CYP enzymes and Flavin-containing monooxygenases (FMOs), forming sulfoxides and eventually sulfones[1]. This is not merely a degradation pathway; S-oxidation significantly increases the polarity of the molecule, often yielding active metabolites with prolonged half-lives while avoiding the drug-drug interaction (DDI) risks associated with competitive CYP inhibition.

Metabolic divergence pathways of piperidine vs. thiane scaffolds in drug design.

Case Studies: Scaffold Hopping in Practice

The strategic interchange between these scaffolds is well-documented in recent literature:

-

Antiviral Therapeutics (Piperidine Optimization): In the development of HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), piperidine-substituted thiophene[3,2-d]pyrimidines have been heavily utilized. The nitrogen atom of the piperidine ring forms critical hydrogen bonds with the backbones of Lys103 and Pro236 in the viral reverse transcriptase via a bridging water molecule, anchoring the drug in the binding pocket[2].

-

Sigma Receptor Ligands (Thiane Utilization): In the pursuit of cytotoxic agents targeting sigma receptors, researchers developed spipethiane derivatives. The thiane core was found to be crucial; bioisosteric substitution of the sulfur atom with a methylene group or oxygen drastically altered the

selectivity ratio, proving that the unique electronic and steric bulk of sulfur was necessary for optimal receptor binding[3]. -

C(sp3)-Rich Fragment Coupling: Modern synthetic methodologies now allow for the modular construction of C(sp3)-rich alkyl boron compounds, enabling the direct cross-coupling of both piperidine and thiane scaffolds. This allows medicinal chemists to rapidly generate diverse libraries of both N- and S-heterocycles for high-throughput screening[4].

Methodology: Parallel Synthesis and Self-Validating Characterization

To empirically compare these scaffolds, researchers must synthesize equivalent derivatives. The following protocol details the parallel synthesis of N-cyclopropylpiperidin-4-amine and N-cyclopropylthian-4-amine via reductive amination[1].

This methodology is designed as a self-validating system : the experimental design inherently includes analytical feedback loops that confirm both the success of the chemical transformation and the specific physicochemical divergence (e.g., S-oxidation susceptibility) being tested.

Step-by-Step Protocol

Phase 1: Imine Condensation (Equilibration)

-

Preparation: In two separate, flame-dried round-bottom flasks under an argon atmosphere, dissolve 1.0 equivalent (10 mmol) of 1-Boc-4-piperidone (Flask A) and tetrahydro-4H-thiopyran-4-one (Flask B) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

-

Amine Addition: Add 1.2 equivalents (12 mmol) of cyclopropylamine to each flask.

-

Lewis Acid Catalysis: Dropwise, add 1.5 equivalents of titanium(IV) isopropoxide (

).-

Causality:

acts as a dual-purpose reagent. It functions as a Lewis acid to activate the ketone carbonyl, and it scavenges the water byproduct, pushing the equilibrium toward the imine without the thermal degradation risks of a Dean-Stark apparatus. Stir at ambient temperature for 12 hours.

-

Phase 2: Chemoselective Reduction

4. Hydride Addition: Cool both reaction mixtures to 0°C using an ice bath. Slowly add 1.5 equivalents of sodium triacetoxyborohydride (

-

Causality:

is a mild, chemoselective reducing agent. It reduces the protonated iminium ion much faster than the unreacted ketone, preventing the formation of unwanted alcohol byproducts.

-

Quenching: After 4 hours of stirring at room temperature, quench the reactions by slowly adding 15 mL of saturated aqueous

. Stir vigorously for 30 minutes to decompose the titanium complex into insoluble titanium dioxide (

Phase 3: Isolation and Self-Validating Characterization

6. Extraction: Filter the biphasic mixture through a pad of Celite to remove

-

Structural Confirmation (

and -

Metabolic Susceptibility Validation (LC-MS ESI+): Subject the purified thiane derivative to a mild oxidative assay (e.g., dilute

). Monitor via LC-MS for the emergence of -

Empirical Lipophilicity (LogD

): Perform a shake-flask octanol/water partition test. The thiane derivative must empirically demonstrate a higher LogD than the piperidine derivative, validating the theoretical removal of the polar secondary amine.

References

-

Sun, Y., et al. "Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles." PMC.[Link]

-

Piergentili, A., et al. "Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective." IRIS.[Link]

-

"A Practical and Modular Construction of C(sp3)-rich Alkyl Boron Compounds." ChemRxiv.[Link]

Sources

4-Thiophen-2-ylthian-4-ol CAS number search and chemical identifiers

Comprehensive Chemical Identification and Synthesis Guide for 4-Thiophen-2-ylthian-4-ol